molecular formula C18H16O2 B3285519 2-Benzhydryl-2H-pyran-4(3H)-one CAS No. 805251-34-7

2-Benzhydryl-2H-pyran-4(3H)-one

Cat. No. B3285519
Key on ui cas rn: 805251-34-7
M. Wt: 264.3 g/mol
InChI Key: KWFFZZPVKNKYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915433B2

Procedure details

A solution of boron trifluoride diethyl etherate (7.8 g, 55 mmol) in dry ether (50 ml) was added to a stirred mixture of E-1-methoxy-3-trimethylsilyloxybuta-1,3-diene (8.3 g, 48 mmol), diphenylacetaldehyde 1 (11.4 g, 58 mmol) and dry ether (300 ml) cooled to −78° C. After one hour, the mixture was allowed to reach 0° C. for three hours. The deep red reaction mixture was quenched with saturated aqueous NaHCO3, and the mixture was allowed to come to room temperature. The organic phase was separated and the aqueous phase was extracted with ether (3×70 ml). The combined organic phases were washed with brine, and dried over anhydrous Na2SO4. Evaporation of solvent under reduced pressure and purification of the crude product by chromatography (hexane/ethyl acetate 8:2) gave 2-diphenylmethyl-2,3-dihydro-4H-pyran-4-one 2 (10.2 g, 80.2%, yield) as a yellow solid.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[CH3:10][O:11]/[CH:12]=[CH:13]/[C:14]([O:16][Si](C)(C)C)=[CH2:15].[C:21]1([CH:27]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)C=O)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CCOCC>[CH:27]([CH:10]1[CH2:15][C:14](=[O:16])[CH:13]=[CH:12][O:11]1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
8.3 g
Type
reactant
Smiles
CO\C=C\C(=C)O[Si](C)(C)C
Name
Quantity
11.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to reach 0° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The deep red reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (3×70 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification of the crude product by chromatography (hexane/ethyl acetate 8:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)C1OC=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 80.2%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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